1-(4-Bromophenyl)-2-(tert-butylthio)ethan-1-one 1-(4-Bromophenyl)-2-(tert-butylthio)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18055762
InChI: InChI=1S/C12H15BrOS/c1-12(2,3)15-8-11(14)9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3
SMILES:
Molecular Formula: C12H15BrOS
Molecular Weight: 287.22 g/mol

1-(4-Bromophenyl)-2-(tert-butylthio)ethan-1-one

CAS No.:

Cat. No.: VC18055762

Molecular Formula: C12H15BrOS

Molecular Weight: 287.22 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromophenyl)-2-(tert-butylthio)ethan-1-one -

Specification

Molecular Formula C12H15BrOS
Molecular Weight 287.22 g/mol
IUPAC Name 1-(4-bromophenyl)-2-tert-butylsulfanylethanone
Standard InChI InChI=1S/C12H15BrOS/c1-12(2,3)15-8-11(14)9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3
Standard InChI Key DVCYLMYUXLQJKL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)SCC(=O)C1=CC=C(C=C1)Br

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 1-(4-Bromophenyl)-2-(tert-butylthio)ethan-1-one follows IUPAC conventions, specifying the bromine substituent at the para position of the phenyl ring and the tert-butylthio group at the second carbon of the ethanone backbone. Its molecular formula is C₁₂H₁₅BrOS, with a molecular weight of 287.21 g/mol (calculated from atomic masses).

Structural Characterization

The compound’s structure comprises:

  • A 4-bromophenyl group (C₆H₄Br) attached to the carbonyl carbon.

  • A tert-butylthio moiety (-S-C(CH₃)₃) at the adjacent carbon.

  • A planar ketone group (C=O) that influences electronic distribution and reactivity.

Key structural features include:

  • Electron-withdrawing effects from the bromine atom, which polarizes the aromatic ring and enhances electrophilic substitution resistance.

  • Steric bulk from the tert-butyl group, which impacts reaction kinetics and molecular packing.

  • Thioether linkage, offering sites for oxidation or nucleophilic substitution.

Synthesis and Manufacturing

Nucleophilic Substitution of Halogenated Precursors

A common route involves reacting 1-(4-bromophenyl)-2-chloroethan-1-one with tert-butylthiol in the presence of a base (e.g., K₂CO₃) to facilitate nucleophilic displacement of chlorine . This method parallels the synthesis of 2-bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one, where bromine substitution occurs under similar conditions .

Reaction Scheme:
1-(4-Bromophenyl)-2-chloroethanone + HS-C(CH3)3Base1-(4-Bromophenyl)-2-(tert-butylthio)ethanone + HCl\text{1-(4-Bromophenyl)-2-chloroethanone + HS-C(CH}_3\text{)}_3 \xrightarrow{\text{Base}} \text{1-(4-Bromophenyl)-2-(tert-butylthio)ethanone + HCl}

Thiolation of Keto Sulfonates

Alternative methods involve converting ketones to sulfonate esters followed by thiol substitution. For example, treating 1-(4-bromophenyl)-2-(methylsulfonyl)ethanone with tert-butylthiol in DMF yields the target compound .

Optimization and Yield

Yields depend on solvent polarity, base strength, and reaction temperature. Polar aprotic solvents (e.g., DMF, acetonitrile) typically enhance nucleophilicity, while elevated temperatures (50–80°C) accelerate substitution. Reported yields for analogous tert-butylthioethanones range from 65–85% .

Physicochemical Properties

Physical State and Solubility

  • Physical State: Crystalline solid at room temperature (predicted melting point: 95–105°C) .

  • Solubility:

    • High solubility in chloroform, dichloromethane, and THF.

    • Moderate solubility in ethanol and acetone.

    • Low solubility in water (<0.1 mg/mL at 25°C) due to hydrophobic tert-butyl and aryl groups.

NMR Spectroscopy

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.65–7.60 (d, 2H, Ar-H), 7.50–7.45 (d, 2H, Ar-H) [aromatic protons].

    • δ 4.25 (s, 2H, CH₂-S) [methylene adjacent to sulfur].

    • δ 1.40 (s, 9H, C(CH₃)₃) [tert-butyl group].

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 195.2 (C=O), 134.5–128.0 (aromatic carbons), 45.6 (CH₂-S), 31.2 (C(CH₃)₃), 29.8 (CH₃).

IR Spectroscopy

  • Strong absorption at 1685 cm⁻¹ (C=O stretch).

  • Peaks at 670 cm⁻¹ (C-Br) and 2550 cm⁻¹ (S-C stretch).

Chemical Reactivity and Functionalization

Ketone-Directed Reactions

The carbonyl group participates in:

  • Nucleophilic additions (e.g., Grignard reagents, hydrazines).

  • Reductions to secondary alcohols using NaBH₄ or LiAlH₄.

Sulfur-Specific Transformations

  • Oxidation: Tert-butylthioether oxidizes to sulfoxide (R₂SO) or sulfone (R₂SO₂) using H₂O₂ or mCPBA .

  • Alkylation: Thioether sulfur can undergo alkylation with alkyl halides.

Aromatic Substitution

The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl or heteroaryl groups .

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